3-Iodoazetidine hydrochloride
Overview
Description
3-Iodoazetidine hydrochloride is a chemical compound with the molecular formula C3H7ClIN and a molecular weight of 219.45 . It is a building block used in various chemical reactions .
Synthesis Analysis
The synthesis of protected 3-iodoazetidines has been achieved on a gram-scale, demonstrating the potential for large-scale production .Molecular Structure Analysis
The molecular structure of 3-Iodoazetidine hydrochloride consists of an azetidine ring, which is a four-membered cyclic amine, with an iodine atom attached to the third carbon in the ring .Chemical Reactions Analysis
3-Iodoazetidine hydrochloride has been used in various chemical reactions. For instance, it has been coupled with alkyl pyrazole-, indazole-, and indolecarboxylates to produce highly functionalized heterocyclic compounds . It has also been used in Pd-catalyzed migration/coupling reactions .Scientific Research Applications
Iron-Catalyzed Cross-Couplings of Azetidines
3-Iodoazetidine hydrochloride has been utilized in iron-catalyzed cross-couplings with Grignard reagents. This protocol allows for the synthesis of various aryl, heteroaryl, vinyl, and alkyl products, showing its versatility in organic synthesis. A specific application includes a formal synthesis towards a pharmacologically active molecule, demonstrating its potential in pharmaceutical research (Parmar, Henkel, Dib, & Rueping, 2015).
Palladium-Catalyzed Hiyama Cross-Couplings
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. This method provides access to 3-arylazetidines, compounds of great interest in pharmaceutical labs, highlighting its application in drug synthesis and medicinal chemistry (Liu et al., 2019).
Synthesis of 2-Aryl Azetidines
3-Iodoazetidine hydrochloride is instrumental in palladium-catalyzed cross-coupling with nonheteroaryl boronic acids, favoring the formation of 2-aryl azetidines. This synthesis approach is significant for the development of new organic compounds, useful in various chemical industries (Yang, Chen, Guo, & Gu, 2022).
Continuous Flow Synthesis of Azetines and Azetidines
The compound serves as a common precursor in the continuous flow synthesis of C3-lithiated azetidine and C2-lithiated azetine. This technology allows for higher temperature processing and addresses sustainability concerns, showing its importance in green chemistry and industrial applications (Colella et al., 2021).
α-Benzyl Azetidine Synthesis via Suzuki Cross-Coupling
An efficient synthesis protocol for α-benzyl azetidines starting from 3-iodoazetidine has been developed, yielding a wide range of derivatives. This showcases its role in the creation of novel chemical structures for research and industrial use (Qiu et al., 2019).
Palladium-Catalyzed Pyridylation of Azetidines
The compound is used in palladium-catalyzed pyridylation, producing heteroarylazetidines. This method offers moderate to good yields and good regioselectivity, emphasizing its utility in specialized chemical syntheses (Zhang et al., 2017).
Safety And Hazards
3-Iodoazetidine hydrochloride is classified as harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-Iodoazetidine hydrochloride are not mentioned in the search results, its use as a building block in various chemical reactions suggests potential for further exploration in the field of organic synthesis . Its role in the synthesis of highly functionalized heterocyclic compounds also indicates potential applications in the development of new pharmaceuticals or materials .
properties
IUPAC Name |
3-iodoazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODKUVGRMBMMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673751 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodoazetidine hydrochloride | |
CAS RN |
1193386-43-4 | |
Record name | 3-Iodoazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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